molecular formula C20H18N4O5S B2613015 N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 872613-53-1

N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Cat. No. B2613015
CAS RN: 872613-53-1
M. Wt: 426.45
InChI Key: ZYJZEDABTFGCIK-UHFFFAOYSA-N
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Description

The compound “N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzodioxol group, which is a type of aromatic ether, and an oxadiazole group, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The benzodioxol group is a type of aromatic ether, and the oxadiazole group is a type of heterocyclic compound . The exact crystal structure of this compound is not available in the retrieved papers.

Scientific Research Applications

Anticonvulsant Activity

This compound has been investigated for its potential anticonvulsant properties. Researchers have synthesized derivatives based on its structure and evaluated their efficacy against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures . Further studies may explore its mechanism of action and potential clinical applications in treating epilepsy.

Antitumor Properties

Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, derived from this compound, have demonstrated potent antitumor activities against HeLa, A549, and MCF-7 cancer cell lines . Investigating the underlying mechanisms and optimizing these derivatives could lead to promising anticancer therapies.

Pb²⁺ Sensor Development

Researchers have modified a glassy carbon electrode (GCE) with (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide derivatives to create a sensitive and selective Pb²⁺ sensor under ambient conditions . This work highlights potential applications in environmental monitoring and heavy metal detection.

Crystal Structure Studies

The crystal structure of benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate has been reported, providing valuable insights into the compound’s three-dimensional arrangement . Understanding its crystal packing and intermolecular interactions informs further research and potential applications.

Indole-Based Anticancer Agents

Designing 1-benzo[1,3]dioxol-5-yl-indoles with fused heteroaryl moieties based on this compound’s structure has led to promising anticancer candidates . These derivatives exhibit activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines.

Future Directions

The future directions for this compound could involve further synthesis and evaluation of its antitumor activities, as well as investigation of its mechanism of action .

properties

IUPAC Name

N-[[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S/c25-17(21-9-13-6-7-15-16(8-13)28-12-27-15)11-30-20-24-23-18(29-20)10-22-19(26)14-4-2-1-3-5-14/h1-8H,9-12H2,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJZEDABTFGCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

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